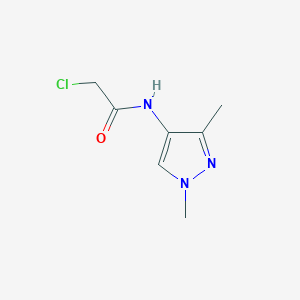

2-氯-N-(1,3-二甲基-1H-吡唑-4-基)-乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

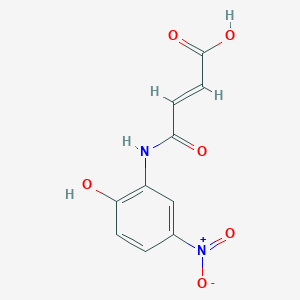

“2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide” is a chemical compound with the molecular formula C19H20ClF3N6O4S . It has an average mass of 520.913 Da and a monoisotopic mass of 520.090759 Da .

Synthesis Analysis

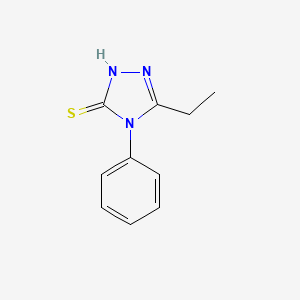

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, involves the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .

科学研究应用

Antileishmanial and Antimalarial Applications

Specific Scientific Field

Pharmacology and Tropical Medicine

Summary of the Application

Pyrazole-bearing compounds, such as 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide, have been found to have potent antileishmanial and antimalarial activities. These compounds have been synthesized and their structures verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Methods of Application or Experimental Procedures

The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Results or Outcomes

The result revealed that compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047). The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Preparation of Zolazepam

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

The compound (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, which is related to 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide, is used as a key intermediate in the preparation of zolazepam, a tranquilizer used for wild animals .

Methods of Application or Experimental Procedures

The synthesis of this compound involves the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .

Results or Outcomes

The synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone has been reported with a yield of 82% .

Reinvestigation of Zolazepam Synthesis

Summary of the Application

The synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, has been reconsidered .

Methods of Application or Experimental Procedures

The preparation of this compound via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone by 2-fluorobenzoyl chloride, is investigated .

Results or Outcomes

Different aspects of each step (reaction conditions, side products and workup procedure) were considered and the products and side products were characterized via 1H NMR, 13C NMR and GC-MS techniques .

Synthesis of Energetic Derivatives

Specific Scientific Field

Chemistry of Heterocyclic Compounds

Summary of the Application

N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 h . Based on this compound, four new energetic derivatives were prepared through nucleophilic reactions .

Methods of Application or Experimental Procedures

The structures of the compounds were confirmed by single crystal X-ray diffraction .

Results or Outcomes

One of the synthesized compounds has promising melting point and thermal stability and can be considered as potential melt-castable explosive .

未来方向

While specific future directions for “2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide” are not available, related compounds have shown promising antileishmanial and antimalarial activities . This suggests potential future research directions in exploring the pharmacological properties of this compound.

属性

IUPAC Name |

2-chloro-N-(1,3-dimethylpyrazol-4-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O/c1-5-6(4-11(2)10-5)9-7(12)3-8/h4H,3H2,1-2H3,(H,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWMZLNCMKCCSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1NC(=O)CCl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424504 |

Source

|

| Record name | 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide | |

CAS RN |

957510-90-6 |

Source

|

| Record name | 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B1366583.png)

![(E)-4-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1366587.png)

![5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1366616.png)